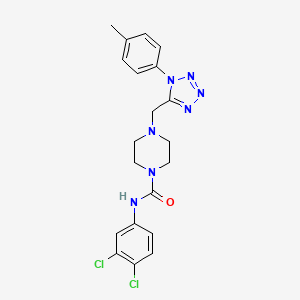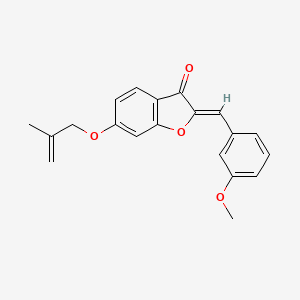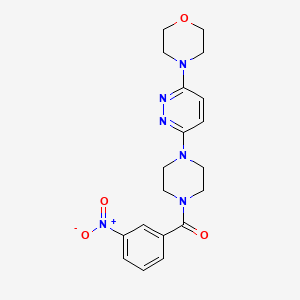
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Applications De Recherche Scientifique
Antifungal Applications
This compound has been synthesized as part of a new series of cinnolines, which are known for their potential antifungal properties. The intramolecular cyclization process mediated by polyphosphoric acid (PPA) leads to the formation of these compounds, which are then tested for their antifungal efficacy .
Antitumor Activity
The benzo[c]pyridazine nucleus, which is a part of the compound’s structure, has been associated with a range of pharmacological profiles, including antitumor activity. This makes the compound a candidate for further research in cancer treatment, particularly in exploring its efficacy in inhibiting tumor growth .
Antibacterial Properties
Similar to its antifungal and antitumor applications, the compound’s derivatives have shown significant antibacterial properties. This opens up possibilities for its use in treating bacterial infections and studying the mechanism of action against various bacterial strains .
SIRT2 Inhibition
The compound has been identified as a potential scaffold for SIRT2 inhibition. SIRT2 is a protein that, when aberrantly active, has been linked to diseases like diabetes, cancer, inflammation, and neurodegenerative disorders. Inhibiting SIRT2 can be of therapeutic importance, and this compound has shown a 48% inhibition rate, making it a starting point for developing new SIRT2 inhibitors .
Cardiovascular Research
Compounds with the pyridazinone structure have been extensively studied for their cardiovascular effects. The compound could be used to further understand cardiovascular diseases and develop treatments based on its pharmacological action .
Anti-Inflammatory and Analgesic Research
The compound’s structure is related to other molecules that have demonstrated anti-inflammatory and analgesic activities. Research into these properties could lead to the development of new pain relief medications and treatments for inflammatory conditions .
Agrochemical Applications
Cinnoline derivatives, to which this compound is related, have also been used as agrochemicals. This suggests potential applications in agriculture, possibly as a component in pesticides or as a growth regulator .
Sedative and Anesthetizing Effects
Lastly, the compound’s family has shown sedative and anesthetizing activities. This could mean that the compound may have applications in the development of new anesthetics or sedatives, contributing to safer and more effective clinical practices .
Propriétés
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c26-19(15-2-1-3-16(14-15)25(27)28)24-8-6-22(7-9-24)17-4-5-18(21-20-17)23-10-12-29-13-11-23/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKNCVZDCJIVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(3-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)
![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)
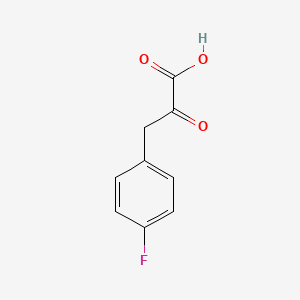
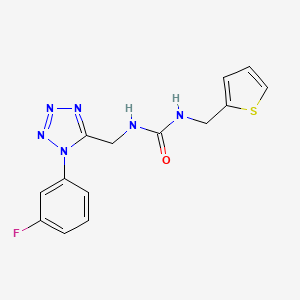

![2-(3,5-dimethylisoxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2609820.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2609822.png)
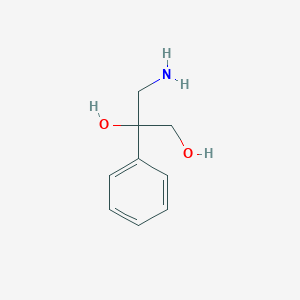

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2609826.png)
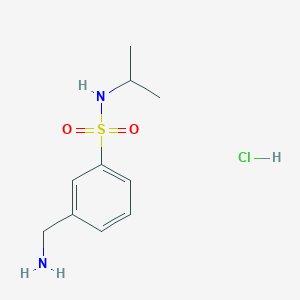
![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline](/img/structure/B2609829.png)
